1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro-
Description
Chemical Identity and Nomenclature
IUPAC Name and Systematic Terminology
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 5-(methylsulfonyl)-3-nitrobenzene-1,2-diol . This name reflects:
- The parent benzene ring with hydroxyl groups at positions 1 and 2 (catechol backbone).
- A nitro group ($$-\text{NO}_2$$) at position 3.
- A methylsulfonyl group ($$-\text{SO}2\text{CH}3$$) at position 5.
The numbering follows IUPAC priority rules, where functional groups are assigned the lowest possible locants based on their order of precedence: sulfonyl > nitro > hydroxyl.
Alternative Synonyms and Registry Identifiers
This compound is cataloged under multiple aliases and regulatory identifiers, as shown below:
Additional synonyms include 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- and 3-nitro-5-(methylsulfonyl)catechol, both emphasizing the substituent positions.
Structural Relationship to Catechol Derivatives
Catechol (1,2-benzenediol) derivatives are characterized by hydroxyl groups at the 1 and 2 positions, enabling diverse chemical modifications. Key structural comparisons include:
- 3-Methyl-5-nitrocatechol (CAS 5378-76-7): Features methyl and nitro groups but lacks the sulfonyl moiety.
- Nitromersol (CAS 133-58-4): A mercury-containing antiseptic with a nitro-substituted catechol structure.
- 5-Methanesulfonyl-1-methyl-3-nitro-1H-1,2,4-triazole : A triazole analog sharing nitro and methylsulfonyl groups but on a heterocyclic scaffold.
The methylsulfonyl group in 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- introduces strong electron-withdrawing effects, altering reactivity compared to simpler catechols like 3-methyl-5-nitrocatechol. This group enhances stability toward oxidation and influences hydrogen-bonding patterns, as evidenced by computational studies of its 3D conformation.
Table 1: Structural Comparison of Selected Catechol Derivatives
Structure
3D Structure
Properties
CAS No. |
125628-92-4 |
|---|---|
Molecular Formula |
C7H7NO6S |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
5-methylsulfonyl-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H7NO6S/c1-15(13,14)4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 |
InChI Key |
LRINMBOHZZPHOG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Nitro-Methylsulfonyl Benzene Derivatives
The precursor 2-nitro-4-methylsulfonyl toluene or related nitro-methylsulfonyl benzenes are prepared by sulfonation and oxidation reactions starting from 2-nitrotoluene:
Sulfonation : 2-nitrotoluene is reacted with chlorosulfonic acid under controlled temperature (100–150 °C, preferably 110–120 °C) to introduce the sulfonyl chloride group at the methyl position, forming 3-nitro-4-methyl benzene sulfonyl chloride. The reaction is typically carried out over 3–6 hours with catalysts such as N,N-dimethylformamide (DMF) to enhance acyl chloride formation.
Oxidation : The methyl group is oxidized to the methylsulfonyl group using an oxidation device with oxygen and catalysts such as V2O5 in sulfuric acid medium at elevated temperatures (~140 °C). Nitric acid is added dropwise to control the reaction rate and maintain system pressure. The oxidation yields 2-nitro-4-methylsulfonyl benzoic acid derivatives with high purity and yield (~90%).
Conversion to 1,2-Benzenediol Derivative
The catechol (1,2-benzenediol) moiety is introduced by hydroxylation of the aromatic ring, often through diazotization and hydrolysis steps:
Starting from amino-substituted benzenes, diazotization with sodium nitrite under acidic conditions forms diazonium salts, which upon hydrolysis yield the dihydroxybenzene (catechol) structure.
For the specific 5-(methylsulfonyl)-3-nitro substitution pattern, selective nitration and sulfonylation steps are carefully controlled to maintain regioselectivity.
Nitration and Functional Group Transformations
Nitration is performed using nitrating agents such as potassium nitrate in sulfuric acid, or mixed acid systems, under controlled temperature to avoid over-nitration and to achieve the desired substitution pattern.
The methylsulfonyl group is stable under nitration conditions, allowing for selective introduction of the nitro group at the 3-position.
Purification and Isolation
After synthesis, the product is purified by crystallization, filtration, and washing steps to remove inorganic salts and unreacted starting materials.
Solvent extraction and distillation (e.g., using toluene) are employed to isolate the pure 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- compound.
Summary Table of Preparation Steps
Research Findings and Notes
The sulfonation and oxidation steps are critical for introducing the methylsulfonyl group with high regioselectivity and yield. The use of chlorosulfonic acid and sulfur oxychloride with DMF catalyst is well-documented to provide efficient conversion.
Oxidation under oxygen atmosphere with V2O5 catalyst in sulfuric acid medium allows for controlled conversion of methyl to methylsulfonyl groups without over-oxidation or degradation.
The diazotization-hydrolysis sequence is a classical method for converting amino groups to hydroxyl groups on aromatic rings, enabling the formation of catechol derivatives.
Nitration using potassium nitrate and sulfuric acid provides a cleaner and more controlled nitration compared to fuming nitric acid, reducing side reactions and impurities.
The overall synthetic route is efficient, with yields typically above 85% for key steps, and is amenable to scale-up for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
COMT Inhibition :
- 1,2-Benzenediol derivatives, including 5-(methylsulfonyl)-3-nitro-, have been identified as potential inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition can be beneficial in treating conditions such as Parkinson's disease and certain psychiatric disorders .
- Antiviral Properties :
- Cancer Research :
Environmental Applications
- Bioremediation :
- Analytical Chemistry :
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Pharmaceutical Research | US8907099B2 | Identified as a COMT inhibitor with potential therapeutic applications. |
| Antiviral Activity | EP468641 | Demonstrated inhibition of retroviral proteases in vitro. |
| Environmental Cleanup | DEQ Montana Report | Effective in bioremediation of heavy metal-contaminated sites. |
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro and methylsulfonyl groups can participate in redox reactions and nucleophilic substitutions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 1,2-benzenediol derivatives:
Physicochemical Properties
- Solubility and Separation: The methylsulfonyl and nitro groups in the target compound increase polarity, likely reducing solubility in non-polar solvents compared to 3-methyl-1,2-benzenediol, which is enriched in hydrophilic bio-oil fractions . In contrast, simpler derivatives like 3-nitro-1,2-benzenediol may exhibit intermediate solubility due to the nitro group’s electron-withdrawing nature .
- Acidity: The nitro group at position 3 enhances the acidity of hydroxyl groups compared to the parent pyrocatechol (pKa ~9.4).
Biological Activity
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- (commonly referred to as a nitro-substituted catechol derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- is characterized by the presence of a nitro group () and a methylsulfonyl group () attached to a catechol framework. This unique arrangement contributes to its reactivity and biological activity.
Biological Activity Overview
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- exhibits a range of biological activities including:
- Antimicrobial Activity : Nitro compounds are known for their effectiveness against various microorganisms. The proposed mechanism involves the reduction of the nitro group to form reactive intermediates that can damage DNA and induce cell death .
- Antitumor Activity : Nitro-substituted compounds have been studied for their potential in cancer therapy. They may act as hypoxia-activated prodrugs, selectively targeting tumor cells that experience low oxygen levels .
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways by modulating nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .
The mechanisms underlying the biological activities of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- can be summarized as follows:
-
Antimicrobial Mechanism :
- Reduction of the nitro group leads to the formation of toxic intermediates.
- These intermediates bind covalently to cellular macromolecules, causing damage.
-
Antitumor Mechanism :
- The compound's nitro group enhances its ability to penetrate hypoxic tumor environments.
- It may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
-
Anti-inflammatory Mechanism :
- Inhibition of iNOS and COX enzymes reduces the production of pro-inflammatory mediators.
- Modulation of signaling pathways involved in inflammation.
Case Studies
Several studies have highlighted the biological activity of nitro-substituted catechols:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- showed significant antibacterial activity against Helicobacter pylori with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Antitumor Research : Research indicated that compounds with similar structures have been effective in inhibiting tumor growth in preclinical models. The mechanism was linked to their ability to generate ROS selectively within cancer cells .
- Inflammation Studies : A study found that nitro-catechol derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Biological Activities of 1,2-Benzenediol Derivatives
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | DNA damage via reactive intermediates | |
| Antitumor | Hypoxia-selective activation | |
| Anti-inflammatory | Inhibition of iNOS and COX enzymes |
Table 2: Comparative Efficacy Against Microorganisms
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- | 1 | H. pylori |
| Metronidazole | 0.5 | H. pylori |
| Chloramphenicol | 0.25 | Various Bacterial Strains |
Q & A
Q. Key Considerations :
- Use inert atmosphere for nitro-group stability.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced: How to resolve discrepancies in NMR data when characterizing regiochemistry?
Methodological Answer :
Discrepancies in NMR signals (e.g., aromatic proton splitting or unexpected coupling constants) may arise from dynamic effects or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of substituents and assign peaks unambiguously .
- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for proposed regiochemistry .
- X-ray Crystallography : Resolve structural ambiguities definitively (if crystalline material is obtainable) .
Example : If the methylsulfonyl group’s orientation is unclear, NOESY correlations between the sulfonyl methyl protons and adjacent aromatic protons can clarify positioning.
Basic: What analytical techniques are recommended for purity assessment?
Q. Methodological Answer :
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using a C18 column (acetonitrile/water mobile phase) .
- Elemental Analysis : Verify C, H, N, S composition against theoretical values.
- Melting Point : Compare with literature values (e.g., analogues in show mp 170–173°C for benzeneseleninic anhydride; deviations >2°C indicate impurities) .
Q. Methodological Answer :
pH-Rate Profiling :
- Prepare buffered solutions (pH 1–13).
- Incubate the compound at 37°C and sample at intervals (0, 24, 48 hrs).
- Analyze degradation via HPLC .
Kinetic Modeling :
- Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.
- Identify pH-dependent degradation pathways (e.g., hydrolysis of nitro or sulfonyl groups).
Example : If instability is observed at pH >10, consider protective formulations (e.g., lyophilization) for long-term storage .
Basic: What are the known biological activities of structurally similar nitro-substituted benzenediols?
Methodological Answer :
Nitro-substituted benzenediol derivatives, such as Opicapone (), act as selective inhibitors of catechol-O-methyltransferase (COMT), relevant in Parkinson’s disease. Key structural features for activity include:
Q. Research Implications :
- Screen for COMT inhibition using enzyme assays (e.g., spectrophotometric detection of S-adenosylhomocysteine).
Advanced: How to optimize reaction yields in the sulfonation step while avoiding over-sulfonation?
Q. Methodological Answer :
- Temperature Control : Maintain 0–10°C during sulfonyl chloride addition to suppress di-substitution .
- Stoichiometry : Use 1.1 equivalents of methylsulfonyl chloride and monitor via in situ IR spectroscopy (disappearance of –OH stretches).
- Workup : Quench excess reagent with ice-cold sodium bicarbonate, followed by extraction (dichloromethane) to isolate the mono-sulfonated product .
Case Study : In , refluxing with benzyl chloride for 30 hours achieved selective substitution; analogous timing may apply here.
Basic: How to assess the compound’s solubility for in vitro assays?
Q. Methodological Answer :
- Shake-Flask Method :
- Saturate buffers (varying pH) with the compound.
- Filter and quantify dissolved compound via UV-Vis spectroscopy (λ_max ~270 nm for aromatic systems) .
- Co-Solvent Systems : Use DMSO-water gradients (≤5% DMSO) to enhance solubility without denaturing biological targets .
Advanced: How to address contradictions in reported spectroscopic data across studies?
Q. Methodological Answer :
- Meta-Analysis : Compare data from peer-reviewed studies (e.g., ) and identify variables (e.g., solvent, temperature).
- Reproducibility Tests : Replicate experiments under standardized conditions (e.g., deuterated DMSO for NMR consistency) .
- Collaborative Verification : Share samples with independent labs to confirm spectral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
